4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline
Description
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-20(2)17-10-8-16(9-11-17)19(25)21-12-14-22(15-13-21)26(23,24)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGJFAPQYGMNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(Benzenesulfonyl)piperazine
The benzenesulfonyl group is introduced to piperazine via sulfonylation. Piperazine is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. Typical conditions involve refluxing in dichloromethane or tetrahydrofuran (THF) at 0–25°C for 4–6 hours, yielding 4-(benzenesulfonyl)piperazine with >85% efficiency.
Reaction Scheme :
$$
\text{Piperazine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{4-(Benzenesulfonyl)piperazine} + \text{HCl}
$$
Introduction of the Carbothioyl Group
The carbothioyl moiety is installed via reaction with thiophosgene or thiocarbonyl diimidazole. 4-(Benzenesulfonyl)piperazine reacts with thiophosgene in anhydrous dichloromethane at −10°C, forming the intermediate 4-(benzenesulfonyl)piperazine-1-carbothioyl chloride. This intermediate is unstable and must be used immediately in subsequent steps.
Critical Conditions :
- Temperature control (−10°C to 0°C) to prevent decomposition.
- Strict exclusion of moisture to avoid hydrolysis.
Coupling with N,N-Dimethylaniline
The final step involves coupling the carbothioyl chloride intermediate with N,N-dimethylaniline. A nucleophilic aromatic substitution is conducted in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 12–18 hours, achieving yields of 70–80%.
Reaction Scheme :
$$
\text{4-(Benzenesulfonyl)piperazine-1-carbothioyl chloride} + \text{N,N-Dimethylaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl}
$$
Key Reaction Mechanisms
Sulfonylation of Piperazine
The reaction proceeds via a two-step nucleophilic acyl substitution:
- Deprotonation of piperazine by triethylamine.
- Attack of the piperazine nitrogen on the electrophilic sulfur in benzenesulfonyl chloride.
The base neutralizes HCl, driving the reaction to completion.
Thiocarbonylation and Coupling
Thiophosgene reacts with the secondary amine of 4-(benzenesulfonyl)piperazine to form a thiourea derivative. Subsequent coupling with N,N-dimethylaniline involves deprotonation of the aniline’s amino group, facilitating nucleophilic attack on the thiocarbonyl carbon.
Optimization and Catalysis
Palladium-Catalyzed Coupling (Alternative Route)
A patent-derived method employs palladium catalysts for constructing the piperazine-aniline linkage. For example, 4-(2-bromophenyl)piperazine-1-carbothioyl derivatives are coupled with 2,4-dimethylthiophenol using Pd(OAc)₂ and Xantphos, achieving 75–85% yields.
Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%).
- Ligand: Xantphos (10 mol%).
- Solvent: Toluene at 110°C for 24 hours.
Solvent and Temperature Effects
- DMF vs. THF : DMF enhances nucleophilicity but may cause side reactions at high temperatures.
- Reaction Time : Extended durations (>18 hours) improve conversion but risk decomposition.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a retention time of 12.3 minutes with 99.2% purity.
Challenges and Alternative Approaches
Stability of the Carbothioyl Group
The thiocarbonyl group is prone to oxidation, necessitating inert atmospheres and antioxidants like BHT (butylated hydroxytoluene).
Alternative Protecting Groups
- Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during sulfonylation, later removed via HCl/dioxane.
- Benzyl Protection : Used in patent CN111868030B for analogous piperidine derivatives, followed by hydrogenolysis.
Applications and Derivatives
While the biological activity of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline remains underexplored, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-(Dimethylamino)phenyl)(piperazin-1-yl)methanethione
- (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione
Uniqueness
Compared to similar compounds, 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H18N2O2S
- CAS Number : 868153-16-6
Synthesis
The synthesis of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multi-step reactions starting from readily available aniline derivatives. The process includes the introduction of the benzenesulfonyl group and piperazine moiety, followed by carbothioylation.
Pharmacological Evaluation
Recent studies have focused on evaluating the pharmacological properties of this compound, particularly its effects on various biological targets:
- Cholinesterase Inhibition : The compound has shown promising results in inhibiting both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro assays indicated that it exhibits competitive inhibition with IC50 values comparable to known inhibitors .
- Neuroprotective Effects : In cellular models, particularly SH-SY5Y neuroblastoma cells, the compound demonstrated significant neuroprotective effects against oxidative stress induced by hydrogen peroxide and amyloid-beta (Aβ) aggregates. This suggests potential applications in treating neurodegenerative disorders .
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exert anti-inflammatory effects, which could be beneficial in various inflammatory conditions. This is hypothesized to be mediated through modulation of cytokine release .
Case Study 1: Alzheimer’s Disease
A study highlighted the potential of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline as a multi-target ligand for Alzheimer's disease treatment. The compound not only inhibited cholinesterases but also showed a capacity to reduce Aβ aggregation, making it a dual-action candidate for therapy .
Case Study 2: Neuroprotection
In another investigation, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. Results showed that it significantly reduced cell death rates compared to control groups, thus supporting its role as a neuroprotective agent .
Data Summary
| Biological Activity | Effect | IC50 Value |
|---|---|---|
| Cholinesterase Inhibition | BChE/AChE Inhibition | ~5 μM |
| Neuroprotection | Against H2O2 and Aβ | Significant reduction |
| Anti-inflammatory | Cytokine modulation | Not quantified |
Q & A
Q. Basic
- NMR :
- 1H NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm for CH2 groups) and dimethylaniline methyl groups (δ 2.8–3.0 ppm) .
- 13C NMR : Identify thiocarbonyl (C=S) signals at δ 190–200 ppm and sulfonyl (SO2) carbons at δ 45–50 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
What biological targets are associated with this compound, and how can its activity be validated in vitro?
Basic
The compound’s benzenesulfonyl and carbothioyl groups suggest potential interactions with:
- Dopamine receptors : Competitive binding assays using radiolabeled ligands (e.g., [3H]spiperone) .
- Enzyme inhibition : Test against kinases or phosphatases via fluorescence-based assays (e.g., ADP-Glo™) .
Validation : IC50 values should be calculated using dose-response curves (GraphPad Prism), with triplicate replicates to ensure reproducibility .
How can researchers resolve discrepancies in biological activity data across different assay platforms?
Advanced
Discrepancies may arise from:
- Assay sensitivity : Compare results from fluorescence vs. radiometric assays (e.g., FLIPR vs. Scintillation Proximity Assay) .
- Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC before assays .
- Off-target effects : Perform counter-screening against related receptors (e.g., serotonin receptors) .
What computational strategies predict the compound’s binding affinity to dopamine D3 receptors?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions between the carbothioyl group and receptor residues (e.g., Asp110 in D3) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust docking) .
- SAR analysis : Compare with analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify critical substituents .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Q. Advanced
- Storage : Stability decreases at >25°C; store at –20°C under argon to prevent oxidation of the thiocarbonyl group .
- Degradation pathways :
- Hydrolysis of the sulfonamide bond in aqueous buffers (pH >8) .
- Oxidation of the carbothioyl group to carbonyl under ambient light, detectable via TLC (Rf shift from 0.6 to 0.4) .
What strategies optimize selectivity for dopamine D3 over D2 receptors?
Q. Advanced
- Substituent modification : Introduce bulky groups (e.g., isopropyl) at the dimethylaniline moiety to sterically hinder D2 binding .
- Pharmacophore modeling : Prioritize compounds with <10% D2 binding in radioligand displacement assays .
- In vivo validation : Use microdialysis in rodent models to measure extracellular dopamine levels in striatal regions .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?
Q. Advanced
- LogP optimization : Replace the benzenesulfonyl group with a pyridinylsulfonyl moiety to enhance solubility (LogP reduction from 3.2 to 2.5) .
- Metabolic stability : Incorporate fluorine atoms at the dimethylaniline ring to block CYP450-mediated oxidation .
- Bioavailability : Assess permeability in Caco-2 cell monolayers; aim for Papp >1 × 10⁻⁶ cm/s .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
